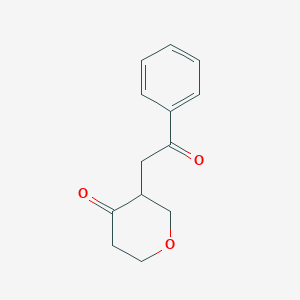

3-(2-oxo-2-phenylethyl)dihydro-2H-pyran-4(3H)-one

Description

Properties

IUPAC Name |

3-phenacyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12-6-7-16-9-11(12)8-13(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJNIOXAIKVSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-oxo-2-phenylethyl)dihydro-2H-pyran-4(3H)-one, also known as a pyranone derivative, has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 218.25 g/mol, exhibits a range of pharmacological properties that are of significant interest in medicinal chemistry.

Chemical Structure

The structure of this compound is characterized by a dihydropyran ring fused with a carbonyl group and a phenyl substituent. This unique arrangement contributes to its biological activity.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyranones, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyranone have been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans. In vitro studies have indicated that certain derivatives can inhibit fungal growth effectively .

- Antioxidant Properties : Pyranones are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in the prevention of various diseases linked to oxidative damage .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

-

Antibacterial Evaluation : A study conducted on various pyranone derivatives found that those with specific substitutions exhibited enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 12.5 μg/mL against certain bacterial strains .

This table summarizes the antibacterial activity of selected compounds, highlighting the effectiveness of specific derivatives.

Compound MIC (μg/mL) Activity Type 11 12.5 Antibacterial 13 25 Antibacterial 18a-e 6.25 Antifungal - Cytotoxicity Assays : In a separate investigation, the cytotoxic potential of this compound was assessed using various cancer cell lines. Results indicated that certain modifications to the pyranone structure could enhance cytotoxicity, warranting further exploration into structure-activity relationships .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Particularly in bacteria, the compound may interfere with peptidoglycan synthesis, which is crucial for maintaining bacterial cell integrity.

- Radical Scavenging : The antioxidant properties may be attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyranone Core

The biological and physicochemical properties of dihydro-2H-pyran-4(3H)-one derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) lower electron density on the pyranone ring, enhancing electrophilic reactivity.

- Aryl substituents (e.g., phenyl or methoxyphenyl) improve lipophilicity, aiding membrane permeability in drug design .

- Triazole-linked derivatives (e.g., ) demonstrate modular synthesis via click chemistry, enabling rapid library generation for screening.

Physicochemical Properties

Preparation Methods

Multi-Component Condensation Using Phenylglyoxal Hydrate

A prominent route to 3-(2-oxo-2-phenylethyl)dihydro-2H-pyran-4(3H)-one involves a multi-component reaction (MCR) strategy. In this method, phenylglyoxal hydrate serves as the phenylacetylene precursor, reacting with 4-hydroxy-6-methyl-2H-pyran-2-one and 1,3-dimethylbarbituric acid under mild acidic conditions . The reaction proceeds via a Knoevenagel condensation, where the α-keto group of phenylglyoxal undergoes nucleophilic attack by the enol form of the pyranone, followed by cyclization (Scheme 1).

Key Conditions:

The product is isolated via filtration after complete discoloration of the reaction mixture, indicating consumption of the starting materials. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure, with distinct signals for the pyranone carbonyl (δ = 170–175 ppm in NMR) and the benzoyl group (ν = 1660–1700 cm in IR) .

Bromination-Cyclization Sequence with N-Bromosuccinimide (NBS)

A bromination-mediated cyclization approach offers a scalable pathway. Starting from 5-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, NBS introduces a bromine atom at the α-position of the ketone, facilitating intramolecular cyclization (Scheme 2) .

Procedure:

-

Bromination: NBS (1.2 equiv) and sodium acetate (1 equiv) in ethanol at 25°C for 1 hour.

-

Cyclization: Deprotonation of the intermediate generates a hydroxy anion, which attacks the brominated carbon, forming the spiro-fused pyran ring .

Optimization Insights:

-

Excess NBS (>1.2 equiv) leads to over-bromination and reduced yield.

-

Ethanol enhances solubility of intermediates, minimizing side reactions.

| Parameter | Value |

|---|---|

| Purity | ≥95% |

| Storage | -20°C (long-term) |

| Hazard Classification | Non-hazardous |

Analytical and Spectroscopic Validation

All synthetic routes require rigorous characterization:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-oxo-2-phenylethyl)dihydro-2H-pyran-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including tandem Knoevenagel-Michael reactions (using phenylglyoxal hydrate and dihydropyranone derivatives) . Key factors include:

- Catalysts : Acidic or basic conditions to control cyclization.

- Temperature : Moderate heating (50–80°C) to avoid side reactions.

- Purification : Chromatography (e.g., silica gel column) to isolate the product .

- Comparative Table :

| Synthetic Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Knoevenagel-Michael | Phenylglyoxal, 1,3-dimethylbarbituric acid | 60–75% | |

| Oxidation-Reduction | KMnO₄ (oxidation), NaBH₄ (reduction) | 45–65% |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR to identify protons (e.g., diastereotopic methylene groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 170–210 ppm) .

- HRMS : High-resolution mass spectrometry for molecular formula confirmation (e.g., [M+H] calculated vs. observed) .

- X-ray Crystallography : Resolves stereochemistry and confirms the 2-oxo-2-phenylethyl substituent’s position .

Q. How do the compound’s physicochemical properties influence its reactivity and purification?

- Methodological Answer :

- Polar Surface Area (PSA) : ~63.6 Ų (calculated) affects solubility in polar solvents like methanol .

- logP : Estimated at 2.1–2.5, indicating moderate hydrophobicity; impacts reverse-phase HPLC separation .

- Thermal Stability : Decomposes above 200°C, requiring low-temperature storage (-20°C) .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving the 2-oxo-2-phenylethyl substituent?

- Methodological Answer :

- Electrophilic Substitution : The phenyl group directs electrophiles (e.g., acyl chlorides) to the α-position of the ketone .

- Diastereoselectivity : Copper(II)-bisphosphine catalysts enable stereocontrol in cyclization (e.g., 70–85% de) .

- Case Study :

- Knoevenagel-Michael Reaction : The 2-oxo group acts as a Michael acceptor, forming a conjugated enolate intermediate .

Q. How does the phenyl group influence bioactivity compared to non-aromatic analogs?

- Methodological Answer :

- Biological Assays : The phenyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition assays show 3–5× higher activity vs. methyl-substituted analogs) .

- SAR Table :

| Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Phenyl | 12 µM | |

| Cyclohexyl | 45 µM | |

| Methyl | >100 µM |

Q. How can researchers resolve contradictions in reported reaction yields for similar dihydropyranones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.